molecular formula C8H6F4N2O B1407060 2-Fluoro-5-(trifluoromethyl)benzohydrazide CAS No. 1079843-54-1

2-Fluoro-5-(trifluoromethyl)benzohydrazide

Cat. No.: B1407060
CAS No.: 1079843-54-1
M. Wt: 222.14 g/mol
InChI Key: NFCHFMBDKPBYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(trifluoromethyl)benzohydrazide is a chemical compound with the molecular formula C8H6F4N2O and a molecular weight of 222.14 g/mol It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethyl)benzohydrazide typically involves the reaction of 2-Fluoro-5-(trifluoromethyl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

2-Fluoro-5-(trifluoromethyl)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. This can lead to inhibition or modulation of biological pathways, making it useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(trifluoromethyl)benzoic acid: Similar structure but lacks the hydrazide group.

    2-Fluoro-4-(trifluoromethyl)benzohydrazide: Similar but with a different position of the fluorine atom.

    3-Fluoro-5-(trifluoromethyl)benzohydrazide: Similar but with a different position of the fluorine atom.

Uniqueness

2-Fluoro-5-(trifluoromethyl)benzohydrazide is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2O/c9-6-2-1-4(8(10,11)12)3-5(6)7(15)14-13/h1-3H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCHFMBDKPBYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-(trifluoromethyl)benzohydrazide
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-(trifluoromethyl)benzohydrazide
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-(trifluoromethyl)benzohydrazide
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-(trifluoromethyl)benzohydrazide
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-(trifluoromethyl)benzohydrazide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Fluoro-5-(trifluoromethyl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.